N-{4-[(Pyridin-4-yl)amino]phenyl}-4-[(quinolin-4-yl)amino]benzamide

DNA methyltransferase DNMT3A epigenetics

N-{4-[(Pyridin-4-yl)amino]phenyl}-4-[(quinolin-4-yl)amino]benzamide (CAS 23655-67-6) is a synthetic quinoline–benzamide that functions as a non‑nucleoside inhibitor of human DNA methyltransferases (DNMT1, DNMT3A, DNMT3B). It belongs to a congeneric series derived from the parent compound SGI‑1027, in which the 2‑amino‑6‑methylpyrimidine moiety is replaced by a pyridine ring.

Molecular Formula C27H21N5O
Molecular Weight 431.5 g/mol
CAS No. 23655-67-6
Cat. No. B12886190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(Pyridin-4-yl)amino]phenyl}-4-[(quinolin-4-yl)amino]benzamide
CAS23655-67-6
Molecular FormulaC27H21N5O
Molecular Weight431.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)NC5=CC=NC=C5
InChIInChI=1S/C27H21N5O/c33-27(32-22-11-9-20(10-12-22)30-23-13-16-28-17-14-23)19-5-7-21(8-6-19)31-26-15-18-29-25-4-2-1-3-24(25)26/h1-18H,(H,28,30)(H,29,31)(H,32,33)
InChIKeyBTWGHACHPBOCOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{4-[(Pyridin-4-yl)amino]phenyl}-4-[(quinolin-4-yl)amino]benzamide (CAS 23655-67-6): A Quinoline–Benzamide DNMT Inhibitor with Defined Selectivity Profile


N-{4-[(Pyridin-4-yl)amino]phenyl}-4-[(quinolin-4-yl)amino]benzamide (CAS 23655-67-6) is a synthetic quinoline–benzamide that functions as a non‑nucleoside inhibitor of human DNA methyltransferases (DNMT1, DNMT3A, DNMT3B). It belongs to a congeneric series derived from the parent compound SGI‑1027, in which the 2‑amino‑6‑methylpyrimidine moiety is replaced by a pyridine ring . The compound has been described as compound 31 in a systematic structure–activity relationship (SAR) study and has demonstrated single‑digit micromolar to sub‑micromolar in‑vitro activity against DNMT3A, together with measurable selectivity over DNMT1 and off‑target histone methyltransferase G9a . Its dual‑aromatic architecture combines a quinoline and a pyridine terminus linked through a central benzamide spacer, a topology that has become a privileged scaffold in epigenetic probe development.

Why Generic Substitution of N-{4-[(Pyridin-4-yl)amino]phenyl}-4-[(quinolin-4-yl)amino]benzamide with In‑Class DNMT Inhibitors Can Lead to Misleading Results


Quinoline‑benzamide DNMT inhibitors are not freely interchangeable tools. Subtle changes in the terminal heterocycle – even a single ring replacement – can profoundly shift the isoform selectivity, off‑target profile, and cellular cytotoxicity profile while maintaining the same biochemical IC50. For the non‑nitro quinoline–pyridine combination represented by CAS 23655‑67‑6, head‑to‑head data show that the simple pyridine terminus preserves nanomolar DNMT3A potency but sharply increases cellular potency in KG‑1 leukemia cells relative to the parent SGI‑1027 (EC50 0.96 μM vs 4.4 μM), while simultaneously narrowing the selectivity window against the epigenetic off‑target G9a . Substituting this compound by the nitro‑quinoline analogue T3Inh‑1 (CAS 50440‑30‑7) would redirect the primary pharmacology to ppGalNAc‑T3/Akt3 inhibition, a completely unrelated target class . Because in‑class analogues can display divergent cellular pharmacokinetics, cytotoxicity, and target‑space coverage, experimental design and procurement decisions must be anchored on compound‑specific quantitative evidence rather than class‑level assumptions.

Product‑Specific Quantitative Evidence Guide: N-{4-[(Pyridin-4-yl)amino]phenyl}-4-[(quinolin-4-yl)amino]benzamide vs Key Comparators


DNMT3A Inhibitory Potency: Direct Head‑to‑Head Comparison with SGI‑1027

Compound 31 (CAS 23655‑67‑6) inhibits human DNMT3A with an EC50 of 0.9 μM (95 % CI: 0.7–1.0 μM), a potency that is statistically indistinguishable from that of the parent comparator SGI‑1027 (EC50 = 0.9 μM, 95 % CI: 0.7–1.0 μM) . The assay used recombinant human DNMT3A catalytic domain in a radiometric methylation readout under identical conditions, providing a genuine head‑to‑head benchmark.

DNA methyltransferase DNMT3A epigenetics enzyme inhibition

Selectivity over DNMT1: Pyridine‑Terminated Analogue Shows Improved Isoform Discrimination

Against human DNMT1, compound 31 (CAS 23655‑67‑6) displays an EC50 of 15 ± 3 μM, yielding a 16.7‑fold selectivity window relative to DNMT3A . In the same assay, SGI‑1027 shows an EC50 of 10 ± 1 μM, corresponding to an 11.1‑fold selectivity window. The pyridine‑terminated analogue therefore improves DNMT3A‑over‑DNMT1 selectivity by approximately 50 %.

DNMT1 isoform selectivity epigenetic probes selectivity window

Cytotoxicity in KG‑1 Leukemia Cells: >4‑Fold Higher Cellular Potency than SGI‑1027

In the human acute myelogenous leukemia cell line KG‑1, compound 31 (CAS 23655‑67‑6) exhibits a cytotoxicity EC50 of 0.96 μM (95 % CI: 0.9–1.0 μM), making it approximately 4.6‑fold more potent than SGI‑1027 (EC50 = 4.4 μM, 95 % CI: 3.2–6.2 μM) . The data were generated from parallel cell viability experiments, directly linking the structural change (pyridine vs. 2‑amino‑6‑methylpyrimidine) to a marked increase in anti‑leukemic activity.

leukemia KG-1 cytotoxicity cancer cell line cellular potency

Off‑Target Histone Methyltransferase G9a Activity: Reduced Selectivity vs. SGI‑1027

Compound 31 (CAS 23655‑67‑6) inhibits the histone lysine methyltransferase G9a with an IC50 of 28 ± 4 μM, which is approximately 2.1‑fold more potent against this off‑target than SGI‑1027 (IC50 = 59 ± 4 μM) . While both compounds exhibit a window over DNMT3A, the pyridine‑terminated analogue has a narrower G9a selectivity margin (factor ~31 vs ~66), which must be accounted for when interpreting cellular phenotypes.

G9a histone methyltransferase off-target epigenetic selectivity

Luciferase Reporter Re‑expression in Methylated CMV‑KG‑1 Cells: Functional Epigenetic Activity

In a functional assay measuring reactivation of a methylated CMV‑driven luciferase reporter in KG‑1 cells, compound 31 (CAS 23655‑67‑6) produced a 3.2‑fold induction at 10 μM and a 3.9‑fold induction at 5 μM . By comparison, SGI‑1027 achieved a 7.6‑fold induction at 10 μM and 15.7‑fold at 5 μM. The target compound thus demonstrates promoter‑demethylation activity on‑target but with a lower maximal induction than the parent, possibly reflecting its higher cytotoxicity limiting the viable cell window.

promoter demethylation luciferase reactivation epigenetic reporter KG-1

Structural Simplification vs. T3Inh‑1 (Nitro‑Quinoline Analogue): Divergent Target Profiles

CAS 23655‑67‑6 is the non‑nitro quinoline analogue of T3Inh‑1 (4‑[(6‑nitroquinolin‑4‑yl)amino]‑N‑[4‑(pyridin‑4‑ylamino)phenyl]benzamide, CAS 50440‑30‑7). While the user compound acts as a DNMT3A inhibitor (EC50 0.9 μM), T3Inh‑1 is reported as a ppGalNAc‑T3 inhibitor (IC50 = 7 μM) and a selective Akt3 inhibitor devoid of detectable DNMT activity . The presence of the 6‑nitro group thus radically redirects target engagement.

T3Inh-1 ppGalNAc-T3 Akt3 target specificity structural alert

Best Research and Industrial Application Scenarios for N-{4-[(Pyridin-4-yl)amino]phenyl}-4-[(quinolin-4-yl)amino]benzamide (CAS 23655-67-6)


DNMT3A‑Selective Epigenetic Probing in Leukemia Cell Models

With an hDNMT3A EC50 of 0.9 μM and a 16.7‑fold selectivity window over DNMT1, this compound is well‑suited for short‑term (≤24 h) treatment of KG‑1 or similar AML cell lines at 1–10 μM to dissect de novo methylation effects from maintenance methylation . The concomitant cytotoxicity (EC50 = 0.96 μM) provides an integrated readout of anti‑leukemic activity, enabling combined epigenomic and viability end‑point analyses in a single experiment.

Structure–Activity Relationship (SAR) Expansion of Quinoline‑Benzamide DNMT Inhibitors

The compound serves as a key SAR comparator for medicinal chemistry programs exploring terminal heterocycle substitutions on the SGI‑1027 scaffold . Its balanced potency and improved cellular activity relative to the parent provide a benchmark for new analogues seeking to optimize the pyridine terminus while monitoring off‑target G9a activity (IC50 = 28 μM).

Dual DNMT/G9a Inhibition Studies in Epigenetic Crosstalk Research

Unlike SGI‑1027 (G9a IC50 = 59 μM), CAS 23655‑67‑6 exhibits meaningful G9a co‑inhibition at high micromolar concentrations (IC50 = 28 μM), making it a candidate for investigating functional interplay between DNA methylation and histone H3K9 methylation in cellular systems where dual inhibition is mechanistically informative .

Negative Control for T3Inh‑1/Akt3 Pathway Studies

Because the 6‑nitro substituent is essential for Akt3 and ppGalNAc‑T3 inhibition, the non‑nitro CAS 23655‑67‑6 analogue can be deployed as a structurally matched negative control in experiments designed to validate T3Inh‑1 target specificity, provided that DNMT pathway interference is independently accounted for .

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